molecular formula C17H21NO4 B8332986 Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

Cat. No. B8332986
M. Wt: 303.35 g/mol
InChI Key: QOINFGBPNFXCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

InChI

InChI=1S/C17H21NO4/c19-15-9-5-4-8-14(15)17(21)11-18(12-17)16(20)22-10-13-6-2-1-3-7-13/h1-3,6-7,14,21H,4-5,8-12H2

InChI Key

QOINFGBPNFXCPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2(CN(C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(trimethylsiloxy)cyclohexene (200 mg, 1.17 mmol) and benzyl 3-oxoazetidine-1-carboxylate (289 mg, 1.41 mmol), prepared using procedures similar to those described in Reference 3, in tetrahydrofuran (3.90 mL) was cooled to −78° C. for 10 minutes followed by the addition of titanium tetrachloride (0.13 mL, 1.17 mmol). The reaction mixture stirred for an additional 5 hours at −78° C. The mixture was quenched with aqueous sodium bicarbonate and the aqueous layer was extracted with ether (2×). The organic layer was separated, dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was purified on silica gel chromatography column (3:2 hexanes/ethyl acetate) to afford benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate (328 mg, 37%). 1H NMR (CDCl3): 7.28-7.34 (m, 5H), 5.08 (s, 2H), 4.02 (d, 1H), 3.89 (d, 1H), 3.87 (s, 1H), 3.55 (s, 1H), 2.71 (q, 1H), 2.29-2.43 (m, 2H), 2.11 (s, 2H), 1.95 (s, 1H), 1.66 (d, 3H); MS (EI) for C17H21NO4: 303 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step Two
Quantity
0.13 mL
Type
catalyst
Reaction Step Three

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